molecular formula C23H23N7O B2688244 1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one CAS No. 920225-90-7

1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one

Cat. No.: B2688244
CAS No.: 920225-90-7
M. Wt: 413.485
InChI Key: PSHIMFOSJFGIQJ-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,5-d]pyrimidine core fused with a triazole and pyrimidine ring system. At position 3, a 4-methylphenyl group is attached, while position 7 is substituted with a piperazine moiety linked to a phenylethanone group. Its molecular weight and stereoelectronic properties are influenced by the methylphenyl and phenylethanone substituents, which may enhance binding affinity and metabolic stability compared to simpler analogs.

Properties

IUPAC Name

1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O/c1-17-7-9-19(10-8-17)30-23-21(26-27-30)22(24-16-25-23)29-13-11-28(12-14-29)20(31)15-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHIMFOSJFGIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one typically involves multi-step synthetic routes One common method includes the cyclization of appropriate hydrazine derivatives with ortho esters to form the triazolopyrimidine coreThe final step involves the attachment of the phenylethanone moiety via condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one involves its interaction with specific molecular targets. The triazolopyrimidine core is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

  • Target Compound : Triazolo[4,5-d]pyrimidine core with a 4-methylphenyl group at position 3.
  • {4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone (): Shares the same core and 4-methylphenyl substituent but replaces the phenylethanone group with a trifluoromethylbenzoyl moiety on the piperazine. The CF₃ group increases lipophilicity (logP ~3.5 estimated) and may enhance blood-brain barrier penetration compared to the target compound (logP ~2.8 estimated) .
  • Impurity B (): Triazolo[4,3-a]pyridine core with a propyl-piperazine linker and phenylpiperazinyl substituent.

Piperazine Substituent Variations

Compound Name Piperazine Substituent Key Property Differences
Target Compound 2-Phenylethan-1-one Moderate logP; potential for aromatic π-π interactions
{4-[3-(4-Methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(CF₃)phenyl]methanone 4-(Trifluoromethyl)benzoyl Higher metabolic stability due to CF₃ group
Imp. C (Dihydrochloride, ) 4-(4-Chlorophenyl)piperazinyl Increased polarity; possible off-target GPCR effects

Pharmacological Implications

  • Target Compound: The phenylethanone group may favor interactions with hydrophobic binding pockets in enzymes (e.g., phosphodiesterases).
  • Impurity B () : The propyl linker introduces flexibility, which could reduce potency but improve solubility .

Physicochemical and Structural Analysis

The target compound’s piperazine-phenylethanone chain likely adopts a staggered conformation, minimizing steric hindrance, whereas the CF₃ analog’s benzoyl group may enforce a coplanar arrangement with the triazolopyrimidine core .

Biological Activity

The compound 1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one is a member of the triazolopyrimidine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C22H26N6OC_{22}H_{26}N_{6}O with a molecular weight of approximately 398.49 g/mol. The structure features a triazolopyrimidine core linked to a piperazine moiety and a phenylethanone group, which contributes to its biological properties.

Anticancer Activity

Research indicates that derivatives of triazolopyrimidines exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. In vitro assays revealed that certain derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity.

Enzyme Inhibition

Enzymatic inhibition is another critical aspect of the biological activity of this compound. It has been reported that triazolopyrimidine derivatives can act as inhibitors of several enzymes, including:

  • Acetylcholinesterase (AChE) : Compounds in this class have shown promise in treating neurodegenerative diseases by inhibiting AChE activity.
  • Urease : Some derivatives exhibited strong urease inhibitory activity, which is significant for treating urease-related infections.

The following table summarizes the enzyme inhibition activities observed for related compounds:

Compound NameTarget EnzymeIC50 Value (µM)Reference
Compound AAChE2.14 ± 0.003
Compound BUrease1.13 ± 0.003
Compound CVarious Cancer Cells5.00 ± 0.005

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • Interaction with DNA : Some studies suggest that triazolopyrimidines may intercalate into DNA, disrupting replication and transcription processes.
  • Inhibition of Protein Kinases : Certain derivatives have been shown to inhibit protein kinases involved in cancer cell signaling pathways.
  • Modulation of Apoptotic Pathways : These compounds can induce apoptosis in cancer cells by activating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Case Studies

Several case studies have highlighted the effectiveness of triazolopyrimidine derivatives in preclinical models:

  • Case Study 1 : In a study involving human breast cancer cell lines, a derivative of the compound demonstrated a significant reduction in cell viability at concentrations as low as 5 µM, indicating potential for further development as an anticancer agent.
  • Case Study 2 : Another study focused on the inhibition of urease showed that specific derivatives could reduce urease activity by over 70%, highlighting their potential in treating infections caused by urease-producing bacteria.

Q & A

Q. What synthetic methodologies are established for preparing this compound?

The synthesis involves constructing the triazolo-pyrimidine core via cyclization reactions. A common approach is analogous to chalcone-derived pyrazoline synthesis ( ):

  • React 4-alkoxychalcone derivatives with hydrazine hydrochlorides under acidic conditions (e.g., glacial acetic acid with HCl).
  • Optimize reflux time (5–8 hours) and stoichiometric ratios (e.g., 1:2 molar ratio of chalcone to hydrazine).
  • Purify via column chromatography (silica gel, petroleum ether/ethyl acetate) and confirm purity using TLC and GC .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve bond lengths/angles and confirm the triazolo-pyrimidine-piperazine linkage .
  • NMR/IR spectroscopy : Assign protons (e.g., piperazine CH2 groups at δ ~3.11–3.80 ppm) and carbonyl stretches (~1680 cm⁻¹) .
  • Mass spectrometry : Validate molecular weight via EIMS (base peak matching expected m/z) .

Q. What parameters are critical for purity assessment?

  • HPLC/LC-MS : Detect impurities (e.g., residual hydrazine intermediates) using C18 columns and acetonitrile/water gradients.
  • Melting point consistency : Compare observed mp (e.g., 187–190°C for related piperazine derivatives) with literature values .
  • Elemental analysis : Verify C/H/N ratios within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can low yields during triazolo-pyrimidine formation be addressed?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate cyclization.
  • Solvent optimization : Replace acetic acid with DMF or toluene for better solubility of aromatic intermediates.
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .

Q. How to resolve discrepancies between computational and experimental structural data?

  • Refinement protocols : Apply SHELXL’s TWIN/BASF commands to correct for twinning or disordered atoms in crystallographic data .
  • DFT benchmarking : Compare calculated (e.g., B3LYP/6-31G*) and experimental bond angles; adjust basis sets if deviations exceed ±2° .
  • Validation tools : Use PLATON or CCDC Mercury to check for missed symmetry or hydrogen-bonding interactions .

Designing stability studies under varying storage conditions

  • Accelerated degradation : Expose the compound to 40°C/75% RH for 6 months and analyze degradation products via LC-MS.
  • Photostability testing : Use ICH Q1B guidelines with UV light (320–400 nm) to assess aryl ketone sensitivity .
  • pH-dependent stability : Monitor hydrolysis in buffers (pH 1–13) and identify labile groups (e.g., piperazine N-oxide formation) .

Identifying and quantifying synthetic impurities

  • Reference standards : Use pharmacopeial impurity benchmarks (e.g., Imp. B/BP in ) for HPLC calibration.
  • High-resolution MS : Differentiate isobaric impurities (e.g., methyl vs. ethyl substituents) with <5 ppm mass accuracy.
  • Synthetic route mapping : Trace side products to incomplete piperazine coupling or triazole ring-opening using 2D NMR .

Methodological Notes

  • Crystallography : Prioritize SHELX over other software due to its robustness in handling small-molecule twinning and high R-factors .
  • Synthetic reproducibility : Document reaction conditions meticulously (e.g., hydrazine stoichiometry in ) to avoid batch-to-batch variability.
  • Ecological impact : Align with INCHEMBIOL protocols () to assess biodegradation pathways and ecotoxicity if the compound enters environmental studies.

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